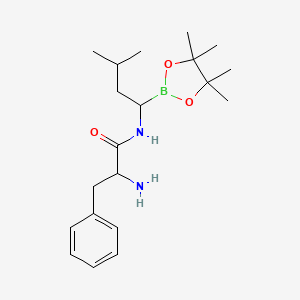

(S)-2-Amino-N-((S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-3-phenylpropanamide

Description

(S)-2-Amino-N-((S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-3-phenylpropanamide is a chiral boronate-containing dipeptide analog. Its structure integrates a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group, a phenylalanine-derived backbone, and a branched alkyl side chain.

Synthesis: The general preparation of related dipeptide boronates involves coupling boronated amines with activated carboxylic acid derivatives, often using bases like diethylisopropylamine and catalysts for stereochemical control . For example, outlines a procedure where a boronated amine intermediate is reacted with N-(2-pyrazinylcarbonyl)-L-phenylalanine to form a structurally analogous compound.

Applications: Boronates like this are frequently employed in Suzuki-Miyaura cross-coupling reactions () and as protease inhibitors due to their ability to mimic transition states in enzymatic hydrolysis. The pinacol boronate group enhances stability and facilitates conjugation in medicinal chemistry .

Properties

Molecular Formula |

C20H33BN2O3 |

|---|---|

Molecular Weight |

360.3 g/mol |

IUPAC Name |

2-amino-N-[3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]-3-phenylpropanamide |

InChI |

InChI=1S/C20H33BN2O3/c1-14(2)12-17(21-25-19(3,4)20(5,6)26-21)23-18(24)16(22)13-15-10-8-7-9-11-15/h7-11,14,16-17H,12-13,22H2,1-6H3,(H,23,24) |

InChI Key |

FFGCGPYUFLYILF-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-((S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-3-phenylpropanamide typically involves multiple steps, including the formation of the dioxaborolane group and the subsequent coupling with the amino and phenyl groups. One common method involves the use of palladium-catalyzed borylation reactions to introduce the dioxaborolane moiety . The reaction conditions often include the use of solvents such as xylene and catalysts like palladium or copper .

Industrial Production Methods

Industrial production of this compound may involve flow microreactor systems, which offer advantages in terms of efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-((S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-3-phenylpropanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different boronic acid derivatives.

Reduction: Reduction reactions can convert the dioxaborolane group into other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various boronic acid derivatives, amides, and substituted phenyl compounds. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

(S)-2-Amino-N-((S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-3-phenylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (S)-2-Amino-N-((S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-3-phenylpropanamide exerts its effects involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in biochemical assays and drug development . The compound can also participate in various catalytic cycles, enhancing the efficiency of chemical reactions .

Comparison with Similar Compounds

Key Differences and Implications

Chirality: The target compound’s (S,S)-configuration distinguishes it from non-chiral analogs like N-(5-(dioxaborolan-2-yl)pyridin-3-yl)propanamide. Chirality is crucial for binding specificity in biological systems, such as enzyme active sites .

Boronate Group Positioning : Unlike N-[4-methoxy-3-(dioxaborolan-2-yl)benzyl]-N-methylpropan-2-amine, where the boronate is on a methoxy-substituted benzene ring, the target compound’s boronate is attached to a branched alkyl chain. This affects solubility and steric interactions in catalytic processes .

Aromatic Systems : Pyridine-containing analogs () exhibit lower electron density compared to phenylalanine-derived compounds, influencing their reactivity in cross-coupling reactions .

Fluorine Substitution : Fluorinated derivatives (e.g., ) display higher electronegativity and metabolic stability, which the target compound lacks. This could limit its utility in environments requiring oxidative resistance .

Research Findings and Data

Physicochemical Properties

- Solubility: The target compound’s branched alkyl chain and aromatic groups likely reduce aqueous solubility compared to smaller analogs like (S)-2-amino-3-(4-(dioxaborolan-2-yl)phenyl)propanoic acid ().

- Stability : Pinacol boronate groups generally improve stability over boronic acids, but fluorinated derivatives () offer superior resistance to metabolic degradation .

Catalytic Performance

In Suzuki reactions, electron-deficient boronates (e.g., pyridine-based, ) typically exhibit faster coupling rates than electron-rich systems like the target compound .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing this compound, and how can stereochemical integrity be preserved?

- Methodology :

- Chiral Auxiliaries/Enantioselective Catalysis : Use chiral catalysts (e.g., Singh's Catalyst, as in ) or enantiopure starting materials to control stereochemistry.

- Protecting Groups : Protect the amino group during boronate ester formation to avoid racemization (e.g., tert-butoxycarbonyl (Boc) protection).

- Coupling Reactions : Employ Mitsunobu reactions (e.g., DIAD/triphenylphosphine in THF, as in ) for stereospecific ether formation.

- Characterization : Verify enantiomeric purity via chiral HPLC or polarimetry .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

- Methodology :

- NMR Spectroscopy : Use and NMR to confirm backbone structure and NMR to validate the boronate ester moiety (common in pinacol boronates, as in ).

- Mass Spectrometry : ESI/MS (Electrospray Ionization) for molecular weight confirmation (e.g., m/z 285.1 in ).

- HPLC : Reverse-phase HPLC with UV detection to assess purity and detect stereoisomers .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions using this compound be optimized for low yields or byproducts?

- Methodology :

- Catalyst Selection : Test palladium catalysts (e.g., Pd(dppf)Cl in ) for improved turnover.

- Base Optimization : Screen bases (e.g., KCO vs. CsCO) to enhance coupling efficiency.

- Solvent Systems : Use dioxane/water mixtures (as in ) or toluene/ethanol for better solubility.

- Degassing : Remove oxygen via freeze-pump-thaw cycles to prevent catalyst deactivation .

Q. What are common sources of data discrepancies in synthetic yields or spectroscopic data?

- Methodology :

- Reaction Conditions : Variations in temperature, catalyst loading, or moisture exposure (e.g., boronate esters hydrolyze in aqueous media).

- Purification Methods : Compare column chromatography vs. recrystallization for impurity removal.

- Internal Standards : Use deuterated solvents with internal standards (e.g., TMS) for NMR consistency.

- Reproducibility : Replicate literature procedures (e.g., ’s 48-hour reaction time) with controlled humidity .

Q. How does the steric hindrance of the 4,4,5,5-tetramethyl-dioxaborolan-2-yl group affect reactivity?

- Methodology :

- Comparative Studies : Benchmark reactivity against less hindered boronate esters (e.g., phenylboronic acid) in model Suzuki reactions.

- Catalyst Activation : Use bulky ligands (e.g., SPhos) to mitigate steric effects.

- Kinetic Analysis : Monitor reaction rates via in situ NMR to quantify steric retardation .

Q. What strategies address solubility limitations in aqueous/polar solvents for bioconjugation?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.